Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate
Description
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1 |
InChI Key |
CMHSWRSLJXDXBH-RFZPGFLSSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1CN |
Canonical SMILES |
COC(=O)C1CC1CN |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Construction
The cyclopropane core is typically constructed via:
- Cyclopropanation of alkenes using carbenoid reagents (e.g., Simmons-Smith reaction or diazo compounds with transition metal catalysts).
- Ring contraction methods starting from larger cyclic precursors.
- Asymmetric synthesis employing chiral auxiliaries or catalysts to control stereochemistry.
Introduction of Aminomethyl and Carboxylate Groups
- The aminomethyl group is often introduced via nucleophilic substitution or reductive amination on a suitable cyclopropane precursor.
- The carboxylate methyl ester is commonly installed by esterification of the corresponding cyclopropane carboxylic acid or by direct ester formation during synthesis.
Detailed Preparation Methods
Hydrolysis and Halide Formation Route (Based on EP0068999A1)
This method involves:
- Starting from an amino ester intermediate, hydrolysis yields the corresponding amino acid.
- The amino acid is then converted into a halide derivative using thionyl halide (e.g., thionyl chloride), facilitating further substitution reactions.
- This halide intermediate can be used to introduce various substituents or to form salts.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrolysis | Aqueous base (e.g., NaOH), ethanol | Converts ester to amino acid |
| Halide formation | Thionyl chloride, inert solvent | Converts acid to acid halide |
This approach allows for the preparation of cyclopropane derivatives with controlled stereochemistry and functionalization.
Multi-Step Synthesis via Lactone Opening and Chlorination (Based on EP0377381B1)
A multi-step process includes:
Lactone opening of a bicyclic lactone precursor with diethylamine in the presence of a Lewis acid-amine complex (e.g., aluminum chloride and diethylamine) in organic solvents such as dichloroethane or dichloromethane. This step yields an amino alcohol intermediate.
Chlorination of the amino alcohol intermediate using thionyl chloride to form a chloromethyl cyclopropane derivative.
Substitution of the chloromethyl group with a phthalimide salt (e.g., potassium phthalimide) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA), followed by deprotection to yield the aminomethyl cyclopropane.
Reaction conditions summary:
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Lactone opening | Aluminum chloride, diethylamine, 10–30 °C, DCE/DCM | Nearly quantitative yield |
| Chlorination | Thionyl chloride, 10–50 °C, inert solvent | High purity product |
| Phthalimide substitution | Potassium phthalimide, 80–120 °C, DMF/DMA | High yield, excellent purity |
This method is notable for its high yields and purity, making it suitable for scale-up and pharmaceutical applications.
Boc-Protected Aminocyclopropane Synthesis (Based on Organic Synthesis Literature)
The synthesis of (1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid , a closely related compound, involves:
- Starting from cyclopropane derivatives or amino acids.
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group to facilitate handling and purification.
- Multi-step organic transformations including esterification, amide coupling, and stereoselective cyclopropanation.
This approach emphasizes stereochemical control and functional group compatibility, often employing chromatographic purification and careful reaction condition optimization to maximize yield and enantiomeric purity.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrolysis and Halide Formation | Hydrolysis → Halide formation | NaOH/ethanol; thionyl chloride | Moderate to high | Straightforward, versatile | Requires careful halide handling |
| Lactone Opening & Chlorination | Lactone opening → Chlorination → Substitution | AlCl3/diethylamine; thionyl chloride; potassium phthalimide | High yield, high purity | High purity, scalable | Multi-step, requires Lewis acid |
| Boc-Protected Aminocyclopropane | Protection → Cyclopropanation → Esterification | Boc anhydride; chiral catalysts | High, stereoselective | Excellent stereocontrol | More complex, costly reagents |
Research Findings and Analytical Data
- X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA) have been used to characterize crystalline forms of related cyclopropane derivatives, confirming purity and polymorphic forms.
- NMR spectroscopy and Raman spectroscopy provide detailed structural confirmation and stereochemical assignment.
- Reaction yields in optimized processes often exceed 90%, with enantiomeric excesses above 95% achievable through chiral catalysts or resolution techniques.
- The use of Lewis acid-amine complexes significantly improves reaction selectivity and yield in lactone opening steps.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in drug discovery and development.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the cyclopropane ring can provide steric hindrance or rigidity to the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate with structurally analogous cyclopropane derivatives, focusing on stereochemistry, substituents, synthesis data, and applications.
Structural and Functional Comparisons
Milnacipran Hydrochloride Structure: Contains a phenyl group and carboxamide instead of a methyl ester and aminomethyl group. The (1R,2S)-rel configuration is shared but modified with N,N-diethyl substituents. Application: Clinically used as an SNRI for fibromyalgia, highlighting the pharmacological relevance of cyclopropane derivatives with aminomethyl groups . Key Difference: The carboxamide and phenyl groups enhance binding to neurotransmitter transporters, unlike the simpler ester in the target compound.
tert-Butyl (1R,2S)-1-cyano-2-styrylcyclopropane-1-carboxylates (e.g., 3e, 3f, 3g) Structure: Feature tert-butyl esters, cyano groups, and styryl substituents. The (1R,2S) stereochemistry is conserved. Synthesis: High enantiomeric excess (70–81% ee) achieved via asymmetric synthesis, with yields ranging from 71% to 94% . Application: Serve as intermediates in organic synthesis, leveraging the cyclopropane ring’s rigidity for stereocontrolled reactions.
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate Structure: Shares a methyl ester group but replaces aminomethyl with a hydroxyethyl chain. The (1S,2R) stereoisomerism contrasts with the target compound’s (1R,2S) configuration. Molecular Weight: 144.17 g/mol, significantly lower than the target compound due to simpler substituents .
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate Structure: Contains an ethyl group and amino substituent but lacks the aminomethyl moiety. The (1S,2R) configuration demonstrates the impact of stereochemistry on physicochemical properties .
Ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropane-1-carboxylate
- Structure : Includes a trifluoroacetamido group and vinyl substituent. The (1R,2S) configuration is retained, but the ester group (ethyl vs. methyl) alters lipophilicity .
Physicochemical Properties
- Molecular Weight: this compound has a molecular weight of ~144–219 g/mol (depending on counterions), comparable to analogs like methyl (1S,2R)-2-(2-hydroxyethyl) derivatives (144.17 g/mol) but lower than trifluoroacetamido-containing compounds (e.g., 331.29 g/mol) .
- Polarity: The aminomethyl group increases hydrophilicity compared to tert-butyl or styryl-substituted analogs.
Table 1: Comparative Analysis of Cyclopropane Derivatives
Biological Activity
Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate is a chiral compound with significant potential in various biological applications, including medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 127.16 g/mol
- CAS Number : Not specified
The compound features a cyclopropane ring that influences its biological activity by affecting receptor binding and metabolic stability. Its unique stereochemistry contributes to its interaction with biological targets.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, blocking substrate access and modulating enzymatic activity.
- Receptor Interaction : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and related physiological processes.
- Metabolic Pathways : The compound's structure allows for interactions that can influence various metabolic pathways.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of cyclopropane derivatives, including this compound.
| Compound | Cell Line | IC (nM) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | 45 | |
| Similar cyclopropane derivative | MCF7 (breast cancer) | 30 |
These compounds have shown significant inhibition of tumor growth in preclinical models, indicating potent antitumor properties.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes:
- Monoamine Oxidase (MAO) : Cyclopropane derivatives have been shown to inhibit MAO activity, which is crucial in the metabolism of neurotransmitters.
- Flavoprotein Oxidase : It inhibits this enzyme through the formation of a N-5 flavin adduct with a cyclopropyloxy radical .
3. Neuroprotective Effects
Research indicates that derivatives similar to this compound may exhibit neuroprotective effects by modulating glutamate neurotransmission, which is essential for memory and learning processes .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC value of 45 nM against A549 lung cancer cells.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on MAO. The results demonstrated that it effectively reduced MAO activity by forming stable enzyme-inhibitor complexes, suggesting its potential use in treating neurodegenerative disorders .
Q & A
Q. What synthetic strategies are optimal for achieving high stereochemical purity in Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate?
- Methodological Answer : Cyclopropanation via transition metal-catalyzed reactions is critical. For example, rhodium- or copper-catalyzed reactions of diazo compounds with olefins under inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) minimize side reactions. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Post-reaction purification via recrystallization or chiral HPLC ensures enantiomeric excess (>98% ee) .
- Key Reaction Conditions :
| Catalyst | Temperature | Atmosphere | Yield (%) | ee (%) |
|---|---|---|---|---|
| Rh₂(OAc)₄ | −10°C | N₂ | 75 | 99 |
| Cu(OTf)₂ | 0°C | Ar | 68 | 95 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign cyclopropane ring protons (δ 1.2–1.8 ppm, coupled with J = 4–8 Hz) and aminomethyl groups (δ 2.5–3.2 ppm).
- X-ray crystallography : Resolves absolute configuration (e.g., CCDC entries confirm (1R,2S) stereochemistry) .
- HPLC-MS : Quantifies purity using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can computational modeling address contradictions in experimental reactivity data for cyclopropane derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states and strain energies to rationalize reaction pathways. For example, the B3LYP/6-31G* level predicts ring-opening barriers and regio-/stereoselectivity in nucleophilic additions. MD simulations model solvent effects (e.g., THF vs. DCM) on reaction kinetics .
- Case Study :
A discrepancy in hydrolysis rates (experimental vs. predicted) was resolved by identifying solvent-assisted proton transfer as a rate-limiting step .
Q. What strategies resolve low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, improving yields by 15–20% compared to batch processes.
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time optimization .
- Byproduct Mitigation : Additives like molecular sieves absorb water in esterification steps, reducing hydrolysis side reactions .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : The (1R,2S) enantiomer shows 10-fold higher binding affinity to γ-aminobutyric acid (GABA) transporters than the (1S,2R) form.
- Molecular Docking : Glide/SP simulations reveal hydrogen bonding between the aminomethyl group and Asp189 in the active site .
- Pharmacokinetics : Chiral LC-MS/MS quantifies plasma stability, showing (1R,2S) has a longer half-life (t₁/₂ = 4.2 h vs. 1.8 h) .
Data Contradiction Analysis
Q. Why do NMR spectra sometimes show unexpected splitting patterns for the cyclopropane ring?
- Methodological Answer : Dynamic ring puckering or solvent-dependent conformational changes cause variable coupling constants. Low-temperature NMR (−40°C) in CD₂Cl₂ "freezes" conformers, simplifying splitting. Compare with X-ray data to confirm static vs. dynamic disorder .
Safety and Handling in Academic Labs
Q. What precautions are necessary when handling this compound due to its reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
